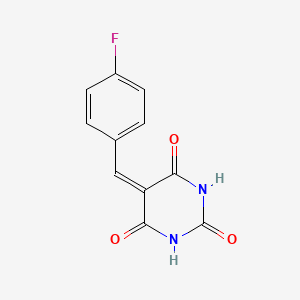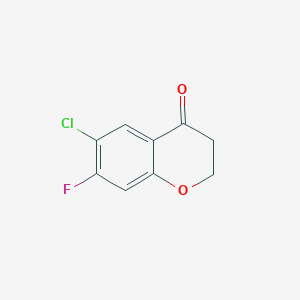
N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluorocyclohexyl group attached to an indazole core, making it a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. One common method includes the fluorination of cyclohexane using hydrogen fluoride or trifluoromethanesulfonic acid fluoride, followed by further reactions to introduce the indazole and carboxamide groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate specific pathways makes it a candidate for investigating cellular processes and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific diseases, particularly those involving protein interactions and signaling pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to the creation of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in binding to these targets, potentially altering their activity and modulating biological pathways . This interaction can lead to various effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: This compound shares the difluorocyclohexyl group but has different functional groups attached, leading to distinct biological activities.
4-(4,4-difluorocyclohexyl)phenol: Another compound with the difluorocyclohexyl group, used in different applications due to its phenolic structure.
Uniqueness: N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide is unique due to its indazole core, which provides specific interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-20-12-5-3-2-4-11(12)13(19-20)14(21)18-10-6-8-15(16,17)9-7-10/h2-5,10H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFONPSXYWOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide](/img/structure/B3020728.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B3020729.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3020735.png)

![5-bromo-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B3020739.png)





